CID 78065772

Description

CID 78065772 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Properties

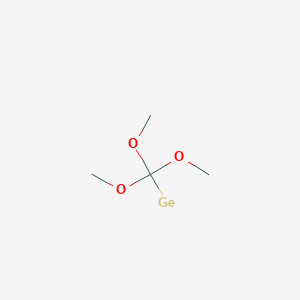

Molecular Formula |

C4H9GeO3 |

|---|---|

Molecular Weight |

177.74 g/mol |

InChI |

InChI=1S/C4H9GeO3/c1-6-4(5,7-2)8-3/h1-3H3 |

InChI Key |

AKPXDBMDUREMJI-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)(OC)[Ge] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78065772 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2.1. Hydrolysis and Solvolysis

Organotin compounds frequently undergo hydrolysis, particularly in water or alcohols. For example:

Substituents (R) and leaving groups (X) critically influence reaction rates and products .

2.2. Cross-Coupling Reactions

Tin-based reagents are widely used in Stille couplings. If CID 78065772 contains a tin-carbon bond, it may participate in palladium-catalyzed cross-couplings (e.g., with aryl halides):

Such reactions are pivotal in synthesizing biaryl systems .

2.3. Ligand Exchange

Tin centers can engage in ligand substitution with stronger nucleophiles (e.g., thiols, amines):

This reactivity is exploited in materials science and catalysis .

Catalytic and Biological Activity

Organotin compounds often display bioactivity. While this compound’s specific profile is undocumented, structurally similar tin complexes show:

-

Anticancer potential : Inhibition of tubulin polymerization (e.g., derivatives in ) via π-interactions with protein residues (e.g., HIS-192, GLU-196 ).

-

Enzyme modulation : Kinase inhibition (e.g., CDK4/ARK5 ) through competitive binding at ATP sites.

Table 1: Reactivity Trends in Organotin Analogues

Mechanistic Insights

-

Electronic effects : Electron-donating substituents (e.g., OCH₃, Cl) enhance electrophilicity at the tin center, accelerating nucleophilic attacks .

-

Steric factors : Bulky ligands (e.g., cyclopentyl ) can hinder reaction rates but improve selectivity.

Sustainability and Green Chemistry

Emerging methods (e.g., micellar catalysis in water ) could minimize solvent waste in reactions involving this compound. For example, micelles formed by metal complex surfactants (MeCSs) enable efficient tin-mediated couplings in aqueous media .

Research Gaps and Recommendations

Scientific Research Applications

CID 78065772 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its potential therapeutic applications, including its role in treating certain diseases. In industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78065772 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 78065772 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. this compound stands out due to its specific applications and effects, which may differ from those of other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.